The Physicochemical Landscape of 3-(2-Methoxypyridin-3-yl)acrylic acid: A Technical Guide for Drug Development
The Physicochemical Landscape of 3-(2-Methoxypyridin-3-yl)acrylic acid: A Technical Guide for Drug Development
Executive Summary
In modern drug discovery and medicinal chemistry, heteroaromatic acrylic acids serve as critical building blocks and versatile pharmacophores. 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) is a highly functionalized intermediate characterized by a pyridine core, an electron-donating methoxy substituent at the ortho position, and an α,β -unsaturated carboxylic acid moiety [1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of 3-(2-Methoxypyridin-3-yl)acrylic acid. By understanding its electronic distribution, acid-base equilibria, and thermodynamic solubility, researchers can optimize its use in fragment-based drug design (FBDD), the synthesis of target-covalent inhibitors (via the Michael acceptor), and advanced cross-coupling methodologies.
Structural and Physicochemical Profiling
The physicochemical behavior of 3-(2-Methoxypyridin-3-yl)acrylic acid is dictated by the interplay between its three primary functional groups. The (E)-geometry of the alkene ensures a planar, extended conformation that maximizes π -conjugation between the pyridine ring and the carboxylic acid. This extended conjugation stabilizes the molecule and significantly influences its solid-state packing, resulting in a stable crystalline powder at room temperature [2].
Core Quantitative Data
The following table summarizes the foundational physicochemical metrics of the compound, synthesized from established chemical databases [1, 2].
| Property | Value | Method / Condition |
| IUPAC Name | (E)-3-(2-methoxypyridin-3-yl)prop-2-enoic acid | Standard Nomenclature |
| CAS Number | 131674-41-4 | Registry Identifier |
| Molecular Formula | C9H9NO3 | - |
| Molecular Weight | 179.175 g/mol | - |
| Boiling Point | ~321.2 °C | At 760 mmHg (Predicted) |
| Density | ~1.259 g/cm³ | Standard conditions |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| SMILES | COC1=C(C=CC=N1)C=CC(=O)O | Cheminformatics |
Electronic and Steric Effects
The methoxy group (-OCH₃) at the C2 position of the pyridine ring exerts a dual electronic effect: an inductive electron-withdrawing effect (-I) through the oxygen atom, and a resonance electron-donating effect (+R) into the pyridine π -system. Because the methoxy group is adjacent to the pyridine nitrogen, steric hindrance and the dominant -I effect locally reduce the electron density on the nitrogen lone pair. Consequently, the basicity of the pyridine nitrogen is attenuated compared to an unsubstituted pyridine ring.
Acid-Base Equilibria and Ionization States
Understanding the ionization states of 3-(2-Methoxypyridin-3-yl)acrylic acid is paramount for predicting its behavior in physiological buffers and organic-aqueous partitioning systems. The molecule is amphoteric, possessing a weakly basic pyridine nitrogen and an acidic carboxylic acid group.
Figure 1: pH-dependent ionization states of 3-(2-Methoxypyridin-3-yl)acrylic acid.
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Low pH (< 2.5): The pyridine nitrogen is protonated, rendering the molecule highly soluble in aqueous acidic media.
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Physiological pH (7.4): The carboxylic acid is fully deprotonated (anionic form), which prevents passive diffusion across lipophilic membranes but makes it highly soluble in blood plasma.
Experimental Protocols for Physicochemical Characterization
To ensure rigorous data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain the causality behind the experimental choices.
Figure 2: Standardized physicochemical characterization workflow for acrylic acid derivatives.
Protocol 1: Potentiometric Determination of pKa
Objective: To accurately determine the macroscopic pKa values of the basic nitrogen and acidic carboxylate. Causality Focus: We utilize an ionic strength-adjusted medium (0.15 M KCl) to mimic physiological conditions. This ensures that the activity coefficients of the ions remain constant throughout the titration, preventing non-linear Nernstian responses from the glass electrode.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve exactly 2.0 mg of 3-(2-Methoxypyridin-3-yl)acrylic acid in 10 mL of 0.15 M KCl solution. Note: If solubility is poor at neutral pH, add a known micro-volume of 0.1 M HCl to ensure complete dissolution of the cationic form.
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Titration: Titrate the solution using standardized 0.05 M KOH under a continuous flow of inert Argon gas.
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Why Argon? To prevent atmospheric CO₂ from dissolving into the solution, forming carbonic acid, which would artificially skew the titration curve.
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Data Acquisition: Record the pH after each 0.01 mL addition of titrant.
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Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the equivalence points. The pH at the half-equivalence points corresponds to the pKa values.
Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination
Objective: To measure the distribution coefficient (LogD) at physiological pH, predicting lipophilicity and membrane permeability. Causality Focus: Pre-saturation of the aqueous and organic phases is critical. If un-saturated phases are mixed, water will dissolve into the octanol (and vice versa) during the experiment, altering the phase volumes and leading to erroneous concentration calculations.
Step-by-Step Methodology:
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Phase Pre-saturation: Stir equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) together for 24 hours at 25 °C. Separate the phases using a separatory funnel.
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Stock Preparation: Dissolve 1.0 mg of the compound in 1 mL of the pre-saturated 1-octanol.
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Partitioning: In a 10 mL glass vial, combine 1 mL of the compound-octanol stock with 1 mL of the pre-saturated aqueous buffer.
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Equilibration: Agitate the vial on an orbital shaker at 300 rpm for 60 minutes at 25 °C.
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Validation: 60 minutes is sufficient for low-molecular-weight heteroaromatics to reach thermodynamic equilibrium without risking degradation.
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Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions.
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Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of 3-(2-Methoxypyridin-3-yl)acrylic acid in each phase using HPLC-UV (detection at ~254 nm).
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Calculation: Calculate LogD using the formula: LogD7.4=log10([Concentration]aqueous[Concentration]octanol) .
Conclusion
3-(2-Methoxypyridin-3-yl)acrylic acid is a structurally rigid, electronically tunable building block. Its physicochemical profile—characterized by a high melting/boiling point due to planar π -stacking, and amphoteric solubility dynamics—requires careful handling during drug formulation and synthesis. By employing rigorous, self-validating protocols for pKa and LogD determination, researchers can accurately map its behavior in biological systems and synthetic pathways.
References
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Fisher Scientific. "3-(2-Methoxy-3-pyridyl)acrylic acid, 95%". Fisher Scientific Canada. Available at:[Link]
